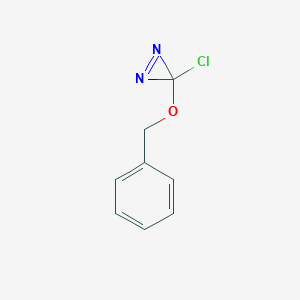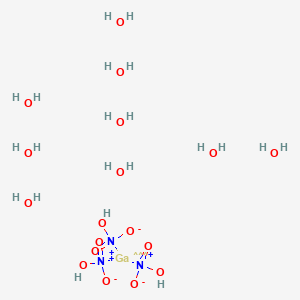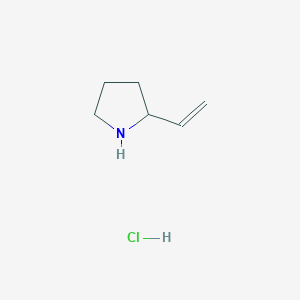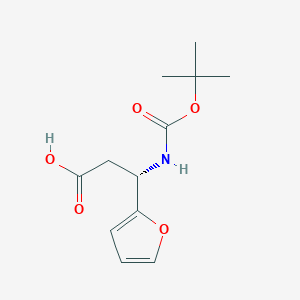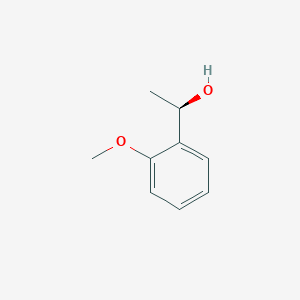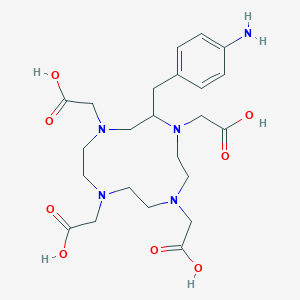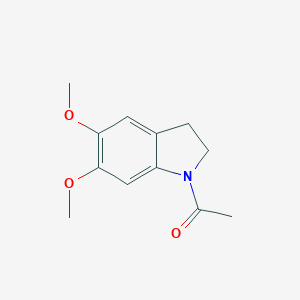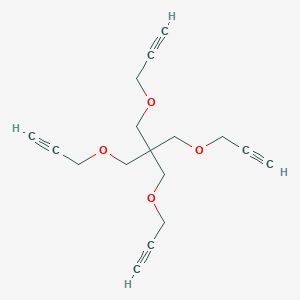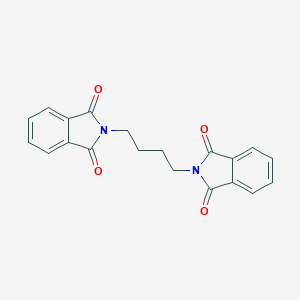
2,2'-Butane-1,4-diylbis(1h-isoindole-1,3(2h)-dione)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2'-Butane-1,4-diylbis(1H-isoindole-1,3(2H)-dione), also known as BID, is a synthetic compound that has been extensively studied for its potential applications in various fields of scientific research. BID is a type of isoindoline-1,3-dione derivative and has a unique structure that makes it highly useful in a range of applications, including drug discovery, materials science, and biochemistry.
Mecanismo De Acción
The mechanism of action of 2,2'-Butane-1,4-diylbis(1h-isoindole-1,3(2h)-dione) is not yet fully understood, but it is believed to involve the inhibition of DNA topoisomerase II, an enzyme that is involved in DNA replication and repair. By inhibiting this enzyme, 2,2'-Butane-1,4-diylbis(1h-isoindole-1,3(2h)-dione) is thought to prevent the proliferation of cancer cells and induce apoptosis.
Biochemical and Physiological Effects:
2,2'-Butane-1,4-diylbis(1h-isoindole-1,3(2h)-dione) has been shown to have a range of biochemical and physiological effects, including the induction of cell cycle arrest, the inhibition of angiogenesis, and the modulation of various signaling pathways. In addition, 2,2'-Butane-1,4-diylbis(1h-isoindole-1,3(2h)-dione) has been shown to have antioxidant properties, which may contribute to its anti-cancer activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2,2'-Butane-1,4-diylbis(1h-isoindole-1,3(2h)-dione) is its high potency and specificity, which makes it a valuable tool for researchers studying various aspects of cancer biology. However, one limitation of 2,2'-Butane-1,4-diylbis(1h-isoindole-1,3(2h)-dione) is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.
Direcciones Futuras
There are numerous future directions for research on 2,2'-Butane-1,4-diylbis(1h-isoindole-1,3(2h)-dione), including the development of new synthetic methods to improve its solubility and bioavailability, the investigation of its potential applications in other areas of scientific research, and the identification of new targets for its anti-cancer activity. In addition, researchers may explore the use of 2,2'-Butane-1,4-diylbis(1h-isoindole-1,3(2h)-dione) in combination with other drugs or therapies to enhance its efficacy and minimize potential side effects.
Métodos De Síntesis
The synthesis of 2,2'-Butane-1,4-diylbis(1h-isoindole-1,3(2h)-dione) can be achieved through a variety of methods, including the reaction of maleic anhydride with aniline in the presence of a catalyst such as phosphoric acid. The resulting product is then treated with n-butyl lithium to form the final compound. Other methods of synthesis have also been reported, including the use of microwave irradiation and other catalysts.
Aplicaciones Científicas De Investigación
2,2'-Butane-1,4-diylbis(1h-isoindole-1,3(2h)-dione) has been the subject of numerous studies in recent years, with researchers investigating its potential applications in various fields of scientific research. One of the most promising areas of research is in the development of new drugs, particularly those aimed at treating cancer and other diseases. 2,2'-Butane-1,4-diylbis(1h-isoindole-1,3(2h)-dione) has been shown to have potent anti-cancer activity, with studies demonstrating its ability to induce apoptosis in cancer cells and inhibit tumor growth.
Propiedades
Número CAS |
3623-90-3 |
|---|---|
Fórmula molecular |
C20H16N2O4 |
Peso molecular |
348.4 g/mol |
Nombre IUPAC |
2-[4-(1,3-dioxoisoindol-2-yl)butyl]isoindole-1,3-dione |
InChI |
InChI=1S/C20H16N2O4/c23-17-13-7-1-2-8-14(13)18(24)21(17)11-5-6-12-22-19(25)15-9-3-4-10-16(15)20(22)26/h1-4,7-10H,5-6,11-12H2 |
Clave InChI |
COSACTFNSNCYHS-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCCCN3C(=O)C4=CC=CC=C4C3=O |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCCCN3C(=O)C4=CC=CC=C4C3=O |
Otros números CAS |
3623-90-3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




